1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that features a piperazine ring substituted with a 1-methyl-1H-imidazol-2-yl group
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis and potential uses. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in various fields, including medicine and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-methyl-1H-imidazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole or piperazine derivatives.
Scientific Research Applications
1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar structural features.
1-(1-methyl-1H-imidazol-2-yl)ethanone: Another imidazole derivative with a different substitution pattern.
4-(1-methyl-1H-imidazol-2-yl)benzaldehyde: A related compound with an aromatic aldehyde group.
Uniqueness
1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and an imidazole group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-9(15)13-5-7-14(8-6-13)10-11-3-4-12(10)2/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRVOIJEHSTABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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